![molecular formula C13H9ClF3N B2480463 2-Benzyl-3-chloro-5-(trifluoromethyl)pyridine CAS No. 338419-96-8](/img/structure/B2480463.png)
2-Benzyl-3-chloro-5-(trifluoromethyl)pyridine
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Overview
Description
“2-Benzyl-3-chloro-5-(trifluoromethyl)pyridine” is a derivative of "2-Chloro-5-(trifluoromethyl)pyridine" . It is a chloro (trifluoromethyl) pyridine . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of “2-Chloro-5-(trifluoromethyl)pyridine” is C6H3ClF3N . The molecular weight is 181.54 .Chemical Reactions Analysis
“2-Chloro-5-(trifluoromethyl)pyridine” may be employed as a model substrate to investigate the regioexhaustive functionalization . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical state of “2-Chloro-5-(trifluoromethyl)pyridine” at 20 degrees Celsius is solid .Scientific Research Applications
- Fluazifop-butyl , the first TFMP (trifluoromethylpyridine) derivative introduced to the agrochemical market, is widely used for crop protection. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- TFMP derivatives also find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and several candidates are currently undergoing clinical trials .
- 2,5-CTF serves as a key intermediate for the synthesis of fluazifop and other related compounds. Its straightforward one-step reaction allows efficient production .
Agrochemicals and Crop Protection
Pharmaceuticals
Intermediate Synthesis
Regioselective Functionalization
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives have been found to exhibit numerous pharmacological activities . For instance, some trifluoromethyl group-containing drugs have been found to act on the calcitonin gene-related peptide (CGRP) receptor .
Mode of Action
It’s known that trifluoromethylpyridine derivatives can interact with their targets in unique ways due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the trifluoromethyl group in a compound can significantly affect its pharmacokinetic properties .
Result of Action
It’s known that trifluoromethylpyridine derivatives can have various effects at the molecular and cellular level depending on their specific targets .
Action Environment
It’s known that the properties of trifluoromethylpyridine derivatives can be affected by various environmental factors .
Safety and Hazards
The compound has several hazard statements including H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
2-benzyl-3-chloro-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N/c14-11-7-10(13(15,16)17)8-18-12(11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHCNGRAICVZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-chloro-5-(trifluoromethyl)pyridine |
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